The Function of von Hippel-Lindau (VHL) Ligands: A Technical Guide
The Function of von Hippel-Lindau (VHL) Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of the cellular machinery that senses and responds to changes in oxygen availability. It functions as the substrate recognition subunit of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2-VHL)[1][2][3]. This complex is a key regulator of the hypoxia-inducible factors (HIFs), transcription factors that orchestrate the cellular response to low oxygen (hypoxia) by controlling genes involved in angiogenesis, glucose metabolism, and cell survival[4][5]. The discovery of small molecules that can bind to VHL—referred to as VHL ligands—has revolutionized a corner of drug discovery, enabling the development of novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of VHL ligand function, the underlying signaling pathways, and the experimental protocols used for their characterization.
Core Function: Regulation of the HIF-1α Pathway
The canonical function of the VHL protein is to mediate the degradation of the alpha subunits of HIF (HIF-α). This process is exquisitely regulated by cellular oxygen levels.
Under Normoxic Conditions (Normal Oxygen):
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Hydroxylation: Prolyl hydroxylase domain (PHD) enzymes use oxygen to hydroxylate specific proline residues on HIF-α[2].
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Recognition: The hydroxylated HIF-α is now recognized by the VHL protein[2][6].
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Ubiquitination: VHL, as part of the CRL2-VHL E3 ligase complex (composed of VHL, Elongin B, Elongin C, Cullin 2, and Rbx1), recruits an E2 ubiquitin-conjugating enzyme[5][6][7][8]. This complex then polyubiquitinates HIF-α, tagging it for destruction.
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Degradation: The ubiquitinated HIF-α is degraded by the 26S proteasome, keeping its levels low[1][9].
Under Hypoxic Conditions (Low Oxygen):
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PHD Inactivation: The PHD enzymes are inactive due to the lack of their co-substrate, oxygen.
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HIF-α Stabilization: HIF-α is not hydroxylated and therefore not recognized by VHL[4].
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Nuclear Translocation & Dimerization: Stabilized HIF-α translocates to the nucleus and dimerizes with the constitutively expressed HIF-1β.
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Gene Transcription: The HIF-α/β heterodimer binds to Hypoxia Response Elements (HREs) in the genome, activating the transcription of genes that help cells adapt to the low-oxygen environment[4].
Mutations that inactivate VHL lead to the constitutive stabilization of HIF-α, regardless of oxygen status, driving the formation of highly vascularized tumors characteristic of VHL disease[4][10].
Hijacking VHL for Targeted Protein Degradation: PROTACs
The development of small-molecule VHL ligands has enabled a powerful therapeutic strategy known as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules with two key components connected by a linker: a "warhead" that binds to a protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, such as VHL[6][11].
The mechanism of action is as follows:
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Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target POI and the VHL E3 ligase, bringing them into close proximity and forming a ternary complex[6].
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Induced Ubiquitination: This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme (recruited by the E3 ligase) to the surface of the POI.
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Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome, effectively removing the protein from the cell. The PROTAC molecule is then released and can catalyze further rounds of degradation[11].
This approach transforms VHL from a specific regulator of HIF into a versatile tool for degrading virtually any protein for which a binder can be developed.
Quantitative Data: VHL Ligand Binding Affinities
The affinity of a ligand for VHL is a critical parameter in the design of effective PROTACs. Structure-guided design has led to the development of potent, non-peptidic small-molecule VHL ligands[1]. Below is a summary of binding affinities for representative VHL ligands.
| Ligand | Binding Affinity (Kd, nM) | Assay Method | Reference |
| VH032 | 185 | ITC | [12] |
| VH298 | ~200-500 | Multiple | [13] |
| GNE7599 | < 40 | FP, SPR | [1][14] |
| Compound 11 | 170 | BRET, SPR | [1] |
| Compound 14a | ~370 (2x VH032) | ITC | [12] |
Abbreviations: Kd (Dissociation Constant), ITC (Isothermal Titration Calorimetry), FP (Fluorescence Polarization), SPR (Surface Plasmon Resonance), BRET (Bioluminescence Resonance Energy Transfer).
Experimental Protocols
Characterizing the function and efficacy of VHL ligands and the PROTACs derived from them requires a suite of biophysical and cell-based assays.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment[15][16].
Methodology:
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Sample Preparation:
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Prepare the VHL protein complex (e.g., VHL/ElonginB/ElonginC or VBC) and the VHL ligand in an identical, precisely matched buffer to avoid heats of dilution[17]. A common buffer is 50 mM HEPES, 150 mM NaCl, pH 7.4.
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Determine protein and ligand concentrations accurately. Protein concentration can be measured by UV absorbance at 280 nm[18].
-
Degas all solutions thoroughly before use.
-
-
Instrument Setup:
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The "macromolecule" (VBC protein complex) is loaded into the sample cell (typically at 10-20 µM).
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The "ligand" (VHL binder) is loaded into the injection syringe at a concentration 10-15 times that of the protein (e.g., 100-200 µM)[18].
-
-
Titration:
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Perform an initial injection (e.g., 0.4 µL) followed by a series of subsequent injections (e.g., 2 µL each) of the ligand into the protein solution at a constant temperature (e.g., 25°C).
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells[19].
-
-
Data Analysis:
-
The raw data (heat pulses) are integrated to yield the heat change per injection.
-
These values are plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one set of sites) to extract the thermodynamic parameters: Kd, n, and ΔH[18].
-
Western Blot for PROTAC-Induced Protein Degradation
Western blotting is the gold-standard method to quantify the reduction in the level of a target protein following treatment with a PROTAC[11][20].
Methodology:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Treat cells with a dose-response range of the PROTAC compound for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO)[11].
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading[11].
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system[21].
-
Quantify band intensities using densitometry software.
-
Calculate the percentage of protein degradation relative to the vehicle control. Plotting this data against PROTAC concentration allows for the determination of DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values[11].
-
In Vitro Ubiquitination Assay
This biochemical assay reconstitutes the ubiquitination cascade in a test tube to confirm that a VHL-based PROTAC can induce ubiquitination of the target protein.
Methodology:
-
Reaction Setup:
-
Combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT):
-
E1 Ubiquitin-Activating Enzyme
-
A specific E2 Ubiquitin-Conjugating Enzyme (e.g., UBE2D2)
-
Ubiquitin
-
The CRL2-VHL E3 Ligase complex (recombinant)
-
The purified target protein (POI)
-
The PROTAC molecule
-
ATP solution (to initiate the reaction)[22]
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a set time (e.g., 30-60 minutes).
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze the reaction products by Western blot.
-
-
Detection:
-
Probe the Western blot with an antibody against the target protein. A ladder of higher molecular weight bands above the unmodified protein indicates the addition of ubiquitin molecules (polyubiquitination).
-
Alternatively, probe with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the target[22].
-
Conclusion
VHL ligands are powerful chemical tools that have a dual function. As inhibitors, they can disrupt the VHL-HIF-α interaction, stabilizing HIF and activating the hypoxia response pathway. More significantly, they serve as the foundational E3 ligase-recruiting element in PROTACs, enabling the targeted degradation of disease-causing proteins. The continued development of VHL ligands with diverse chemical structures and improved physicochemical properties is expanding the reach of targeted protein degradation as a therapeutic modality[1][23]. A thorough understanding of the underlying biology and the application of rigorous experimental methodologies are paramount to successfully harnessing the function of VHL ligands for next-generation drug development.
References
- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 4. Investigation of the role of VHL-HIF signaling in DNA repair and apoptosis in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immune regulation by protein ubiquitination: roles of the E3 ligases VHL and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. atsjournals.org [atsjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 19. youtube.com [youtube.com]
- 20. academic.oup.com [academic.oup.com]
- 21. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. docs.abcam.com [docs.abcam.com]
- 23. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
